2-phenyl-5-pyridin-4-yl-1H-pyrrole-3-carboxylic acid
Overview
Description
2-phenyl-5-pyridin-4-yl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with phenyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-pyridin-4-yl-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The phenyl and pyridinyl groups are introduced through electrophilic aromatic substitution reactions. For instance, the phenyl group can be introduced using a Friedel-Crafts acylation followed by reduction.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives react with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under acidic or basic conditions.
Major Products
Oxidation: Pyrrole-2,3-diones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-phenyl-5-pyridin-4-yl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-phenyl-5-pyridin-4-yl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating biological pathways.
Pathways Involved: The compound influences pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-pyrrole-3-carboxylic acid: Lacks the pyridinyl group, which may affect its binding affinity and biological activity.
5-pyridin-4-yl-1H-pyrrole-3-carboxylic acid: Lacks the phenyl group, potentially altering its chemical reactivity and applications.
Uniqueness
2-phenyl-5-pyridin-4-yl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct electronic and steric properties. These features enhance its versatility in chemical reactions and its potential as a multifunctional compound in various applications.
Properties
IUPAC Name |
2-phenyl-5-pyridin-4-yl-1H-pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)13-10-14(11-6-8-17-9-7-11)18-15(13)12-4-2-1-3-5-12/h1-10,18H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGMGKFGZZEQTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(N2)C3=CC=NC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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